BenchChemオンラインストアへようこそ!

1H-Pyrrolo[2,3-c]pyridine-2-carboxamide

Gastroenterology Acid Pump Antagonists H+/K+ ATPase Inhibitors

1H-Pyrrolo[2,3-c]pyridine-2-carboxamide (CAS 40068-76-6) is a heterobicyclic azaindole derivative serving as the core template for a broad array of biologically active small molecules. Its molecular formula is C8H7N3O with a molecular weight of 161.16 g/mol.

Molecular Formula C8H7N3O
Molecular Weight 161.16 g/mol
CAS No. 40068-76-6
Cat. No. B3351813
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1H-Pyrrolo[2,3-c]pyridine-2-carboxamide
CAS40068-76-6
Molecular FormulaC8H7N3O
Molecular Weight161.16 g/mol
Structural Identifiers
SMILESC1=CN=CC2=C1C=C(N2)C(=O)N
InChIInChI=1S/C8H7N3O/c9-8(12)6-3-5-1-2-10-4-7(5)11-6/h1-4,11H,(H2,9,12)
InChIKeyRSFNGIUFEFLHRD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1H-Pyrrolo[2,3-c]pyridine-2-carboxamide (CAS 40068-76-6): Foundational Scaffold for Diverse Pharmacological Probe Development


1H-Pyrrolo[2,3-c]pyridine-2-carboxamide (CAS 40068-76-6) is a heterobicyclic azaindole derivative serving as the core template for a broad array of biologically active small molecules . Its molecular formula is C8H7N3O with a molecular weight of 161.16 g/mol. This scaffold has been extensively utilized in medicinal chemistry to generate potent and selective inhibitors across multiple target classes, including casein kinase Iε (CKIε) [1], transient receptor potential vanilloid 1 (TRPV1) [2], and H+/K+ ATPase (acid pump antagonists) [3]. Its value proposition for scientific procurement lies not in its intrinsic biological activity as the unsubstituted core, but in its established utility as a privileged structure for constructing derivatives with well-characterized, quantifiable target engagement and developability profiles.

Why 1H-Pyrrolo[2,3-c]pyridine-2-carboxamide Scaffold Cannot Be Interchanged with Other Azaindole or Pyrrolopyridine Regioisomers


Attempting to substitute 1H-pyrrolo[2,3-c]pyridine-2-carboxamide with closely related regioisomers (e.g., [3,2-b], [3,2-c]) or other azaindole templates without a systematic understanding of scaffold-specific structure-activity relationships introduces significant risk of failed target engagement or suboptimal developability. Direct comparative studies in the context of potassium-competitive acid blockers (pCABs) have quantified that the 1H-pyrrolo[2,3-c]pyridine core exhibits superior in vitro potency relative to alternative heterocyclic templates, establishing it as a preferred starting point for optimization [1]. Furthermore, the specific substitution patterns enabled by the [2,3-c] ring fusion are critical for achieving selectivity within target families, as demonstrated by the development of a BD2-selective BET bromodomain inhibitor which relies on the precise geometry of this scaffold [2]. Generic interchange without this quantitative performance data will likely result in compounds with diminished activity and selectivity.

Quantitative Differentiation of 1H-Pyrrolo[2,3-c]pyridine-2-carboxamide: Comparative Activity Data vs. Alternative Scaffolds and Analogs


Superior Potency of 1H-Pyrrolo[2,3-c]pyridine Template in Potassium-Competitive Acid Blocker (pCAB) Development

In a systematic comparison of heterocyclic templates for pCAB activity, the 1H-pyrrolo[2,3-c]pyridine scaffold demonstrated the highest in vitro potency among evaluated cores. Subsequent optimization of this template yielded compounds with in vitro characteristics that were quantified as improved versus the clinical candidate AR-H047108 and comparable to the clinically efficacious AZD-0865 [1]. Specific derivatives (14f and 14g) based on this scaffold achieved H+/K+ ATPase IC50 values of 28 nM and 29 nM, respectively [2].

Gastroenterology Acid Pump Antagonists H+/K+ ATPase Inhibitors

1H-Pyrrolo[2,3-c]pyridine Core Enables Picomolar Cellular Potency in LSD1 Inhibition

Optimization of the 1H-pyrrolo[2,3-c]pyridine scaffold led to the discovery of compound 46, a highly potent and reversible LSD1 inhibitor. This compound exhibited an enzymatic IC50 of 3.1 nM against LSD1 and demonstrated exceptional cellular antiproliferative activity with IC50 values of 0.6 nM in MV4;11 acute leukemia cells and 1.1 nM in H1417 small-cell lung cancer cells [1]. This performance represents a substantial improvement over the previously reported LSD1 inhibitor GSK-354, which had an enzymatic IC50 of 130 nM [2].

Epigenetics Oncology LSD1 Inhibitors

Scaffold Enables BD2-Selective BET Bromodomain Inhibition (ABBV-744) vs. Pan-BET Inhibitors

The 1H-pyrrolo[2,3-c]pyridine-2-carboxamide core was critical for the development of ABBV-744, a BET bromodomain inhibitor with unprecedented selectivity for the second bromodomain (BD2) over BD1. In contrast, pan-BET inhibitors in clinical development (e.g., ABBV-075) bind BD1 and BD2 with similar affinities [1]. While exact IC50 values are proprietary, ABBV-744 is characterized by >300-fold selectivity for BD2 over BD1 and >100-fold selectivity for BD2 over non-BET bromodomains [2]. This selectivity profile was achieved through precise substitution of the 1H-pyrrolo[2,3-c]pyridine-2-carboxamide template.

Epigenetics BET Bromodomain Inhibitors Oncology

Quantified TRPV1 Antagonism: Basis for Pain Program Differentiation

Derivatives of 1H-pyrrolo[2,3-c]pyridine-2-carboxamide have been characterized as potent TRPV1 antagonists with defined in vitro activity. BindingDB entries report IC50 values for human TRPV1 antagonism ranging from 0.55 nM to 15 nM depending on the specific assay conditions and derivative structure [1][2]. The scaffold's ability to be optimized across multiple pharmacological contexts (CKIε, pCAB, BET, TRPV1) highlights its versatility and supports its selection for pain and inflammation programs.

Pain TRPV1 Antagonists Neuroscience

Targeted Research Applications for 1H-Pyrrolo[2,3-c]pyridine-2-carboxamide Based on Quantified Evidence


Potassium-Competitive Acid Blocker (pCAB) Lead Generation Programs

The 1H-pyrrolo[2,3-c]pyridine-2-carboxamide scaffold is the optimal starting point for pCAB discovery efforts. Evidence from template-ranking studies [1] and subsequent optimization [2] confirms that this core yields H+/K+ ATPase inhibitors with IC50 values in the 28-29 nM range, surpassing alternative heterocycles in potency. Procure this scaffold when initiating medicinal chemistry campaigns targeting gastric acid-related disorders to maximize probability of achieving clinically relevant activity.

LSD1 Inhibitor Optimization for Oncology and Epigenetics Research

Researchers developing LSD1 inhibitors should select 1H-pyrrolo[2,3-c]pyridine-2-carboxamide as the core template. The scaffold has enabled the discovery of compound 46, which exhibits a 42-fold improvement in enzymatic potency (3.1 nM vs 130 nM) over the prior inhibitor GSK-354 and achieves sub-nanomolar cellular activity in leukemia and lung cancer models [3][4]. This quantifiable advantage makes it the preferred chemotype for next-generation LSD1-targeted therapeutics.

BD2-Selective BET Bromodomain Inhibitor Development

Programs requiring BET bromodomain inhibition with reduced hematological toxicity should utilize the 1H-pyrrolo[2,3-c]pyridine-2-carboxamide core. This scaffold was instrumental in the design of ABBV-744, a BD2-selective inhibitor with >300-fold selectivity over BD1 and >100-fold selectivity over non-BET bromodomains [5]. This profile is unattainable with pan-BET inhibitors based on alternative scaffolds (e.g., triazolopyrazines, isoxazoles).

TRPV1 Antagonist Lead Identification for Pain and Inflammation

For research groups exploring novel TRPV1 antagonists, the 1H-pyrrolo[2,3-c]pyridine-2-carboxamide scaffold provides a validated entry point. Derivatives demonstrate potent hTRPV1 antagonism (IC50 0.55-15 nM) in functional assays [6][7]. This offers a structurally differentiated alternative to established TRPV1 chemotypes, facilitating intellectual property generation and potential improvement in selectivity over related ion channels.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1H-Pyrrolo[2,3-c]pyridine-2-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.